molecular formula C20H24N2O B2795358 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole CAS No. 2137838-28-7

3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole

Cat. No. B2795358
CAS RN: 2137838-28-7
M. Wt: 308.425
InChI Key: UXGILJOHZZUHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole” has a CAS Number of 2137838-28-7 . It has a molecular weight of 308.42 and its IUPAC name is 4-benzyl-3-(indolin-3-ylmethyl)morpholine . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C20H24N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,17-18,21H,10-15H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 308.42 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including the compound , are a significant class of molecules in organic chemistry due to their presence in numerous natural products and pharmaceutical compounds. The synthesis and classification of indoles have been a long-standing interest in organic synthesis, with developments spanning over a century. Methods for indole synthesis are diverse, reflecting the compound's broad applicability in medicinal chemistry and drug discovery. These methods are categorized based on the type of bond formation involved in constructing the indole ring system, highlighting the compound's versatility in synthesis strategies (Taber & Tirunahari, 2011).

Pharmacokinetics and Roles in Hepatic Protection

Indole derivatives, including those structurally related to the mentioned compound, have shown significant biological activities, particularly in hepatic protection. Indoles, through their pleiotropic effects, contribute to the protection against various liver diseases, including viral hepatitis and hepatic cirrhosis. Their mechanisms include modulation of enzyme activities relevant to hepatitis viral replication, lipogenesis, and metabolism of hepatotoxic substances, demonstrating the therapeutic potential of indole derivatives in liver disease management (Wang et al., 2016).

Anticancer Properties

Indole derivatives have been investigated for their anticancer properties, demonstrating potential effects against various cancer types. The structural motif of indole is central to numerous bioactive compounds, serving as a scaffold for drug development. These compounds act on diverse targets within cancer cells, indicating the broad therapeutic implications of indole derivatives in cancer treatment (Song et al., 2020).

Interaction with Gut Microbiota and Implications for Disease

Indole and its derivatives, produced by gut microbiota, play a crucial role in maintaining intestinal homeostasis and influencing liver metabolism and immune response. These compounds, through their interaction with the host and microbiome, have shown promising therapeutic prospects in managing intestinal and liver diseases. The research highlights the importance of diet and intestinal bacteria in modulating the levels of indole derivatives, which in turn affect disease pathophysiology and treatment strategies (Li et al., 2021).

properties

IUPAC Name

4-benzyl-3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,17-18,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGILJOHZZUHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC3CNC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-(indolin-3-ylmethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.